molecular formula C16H14N4O4 B2474635 (E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285563-66-7

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2474635
CAS No.: 1285563-66-7
M. Wt: 326.312
InChI Key: KTWINMFBJHLZGO-RQZCQDPDSA-N
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Description

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O4 and its molecular weight is 326.312. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectroscopic Studies

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide and its derivatives are synthesized and characterized through various spectroscopic methods. Studies like the one by Karrouchi et al. (2021) have explored the synthesis and structural characteristics of similar compounds, utilizing techniques such as FT-IR, NMR, and ESI-MS spectroscopy. These studies also involve molecular docking and theoretical optimizations, indicating potential in drug development, specifically as anti-diabetic agents (Karrouchi et al., 2021).

Recyclization and Analgesic Activity

Research like that of Igidov et al. (2022) focuses on recyclization reactions under specific conditions and investigates the analgesic activities of the compounds. This highlights the compound's potential in medicinal chemistry, particularly in pain management (Igidov et al., 2022).

Potential Antitumor Activity

Farghaly (2010) reports on the development of derivatives of this compound for in vitro tumor cell-growth inhibition. Such research underlines the compound's applicability in cancer research, particularly in exploring new therapeutic agents (Farghaly, 2010).

Fluorescence Probes for Metal Ions

Wei et al. (2022) discuss the use of similar pyrazole derivatives as fluorescence probes for detecting metal ions like Al3+ and Fe3+. This showcases the application of the compound in analytical chemistry, particularly in the development of sensors and diagnostic tools (Wei et al., 2022).

Microwave-Assisted Synthesis and Reactivity

Dhibi et al. (2022) delve into the microwave-assisted synthesis of 5-amino-1H-pyrazole derivatives with 2-furoyl moieties, emphasizing the compound's role in facilitating novel synthetic routes and improving reactivity under specific conditions (Dhibi et al., 2022).

Antimicrobial Activity

Studies such as those by Idhayadhulla et al. (2012) and Başoğlu et al. (2013) explore the antimicrobial activities of pyrazole derivatives. This points to the compound's relevance in microbiology and the development of new antimicrobial agents (Idhayadhulla et al., 2012); (Başoğlu et al., 2013).

Properties

IUPAC Name

5-(furan-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-23-15-7-10(4-5-13(15)21)9-17-20-16(22)12-8-11(18-19-12)14-3-2-6-24-14/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWINMFBJHLZGO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.